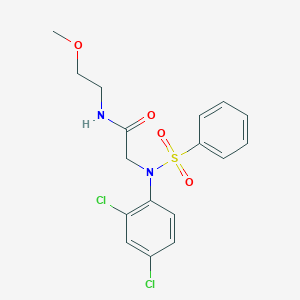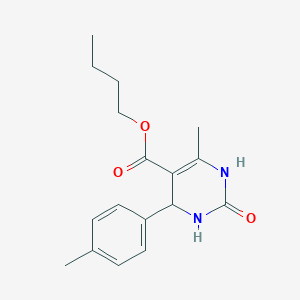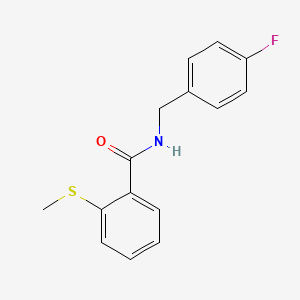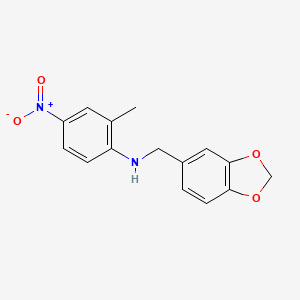
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMP 777, is a compound that has gained significant attention in the field of scientific research due to its potential applications in the study of various biochemical and physiological processes.
Mechanism of Action
DMP 777 acts as a competitive inhibitor of GlyT1, binding to the same site as glycine. This binding prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the activity of NMDA receptors, leading to an increase in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
DMP 777 has been shown to enhance the activity of NMDA receptors, leading to an increase in synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects, protecting neurons from damage due to oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using DMP 777 in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of the concentration of glycine in the synaptic cleft and the activity of NMDA receptors. However, one limitation is that DMP 777 is not selective for GlyT1, and can also inhibit the activity of GlyT2, which is responsible for the reuptake of glycine in the spinal cord. This can lead to unwanted effects on motor function.
Future Directions
For research on DMP 777 include further investigation of its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing more selective GlyT1 inhibitors with fewer unwanted effects on motor function. Finally, research could investigate the potential of DMP 777 in the treatment of other neurological disorders such as stroke and traumatic brain injury.
Synthesis Methods
The synthesis method of DMP 777 involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-(2-methoxyethyl)glycine in the presence of a base such as triethylamine. The resulting product is then reacted with aniline to obtain DMP 777 in high yield and purity.
Scientific Research Applications
DMP 777 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit the activity of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. NMDA receptors are important in the regulation of synaptic plasticity, learning, and memory. Therefore, DMP 777 has been proposed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-25-10-9-20-17(22)12-21(16-8-7-13(18)11-15(16)19)26(23,24)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPJLIJNMYZKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)


![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)